Gemifloxacin Impurity
Description
Significance of Impurity Control in Pharmaceutical Science and Quality Assurance
The meticulous control of impurities in pharmaceutical products is paramount for several reasons. Primarily, impurities can possess their own pharmacological or toxicological properties, which may lead to adverse effects and compromise patient safety. wisdomlib.orgresearchgate.net The potential for impurities to be toxic, mutagenic, or carcinogenic necessitates their stringent control. researchgate.net Furthermore, impurities can affect the stability of the drug substance, leading to degradation and a decrease in the product's potency and shelf life. longdom.orgglobalpharmatek.com
Impurity profiling, which involves the detection, identification, and quantification of impurities, is a crucial aspect of quality assurance in the pharmaceutical industry. longdom.orgglobalpharmatek.com It ensures that the levels of impurities are within acceptable limits, thereby guaranteeing the safety, efficacy, and quality of the drug product. longdom.orgglobalpharmatek.com This process is integral throughout the drug development lifecycle, from initial synthesis to the final formulation and ongoing stability studies. gmpinsiders.com
Regulatory Landscape and Evolution of Impurity Guidelines in Pharmaceutical Manufacturing
Recognizing the critical need to control impurities, regulatory bodies worldwide have established comprehensive guidelines. The International Council for Harmonisation (ICH) has been instrumental in creating a unified standard for the European Union, Japan, and the United States. Key ICH guidelines governing impurities include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. ich.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. jpionline.orgich.org
ICH Q3B(R2): Impurities in New Drug Products: This document extends the principles of impurity control to the finished pharmaceutical product, addressing impurities that may arise from the drug substance itself, degradation products, or interactions with excipients. europa.eueuropa.eu
ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline focuses on the control of residual solvents used in the manufacturing process, classifying them based on their toxicity. europa.eubiotech-spain.com
ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes limits for the presence of elemental impurities in drug products. europa.eubiotech-spain.com
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of mutagenic impurities, which have the potential to cause DNA damage. jpionline.orgeuropa.eu
These guidelines have evolved over time to incorporate scientific advancements and address emerging concerns, such as the recent focus on nitrosamine (B1359907) impurities. researchgate.net Adherence to these regulatory standards is mandatory for gaining market approval and ensuring the continued safety and quality of pharmaceutical products. longdom.orgpharmaffiliates.com
Overview of Gemifloxacin (B1671427) as a Case Study in Pharmaceutical Impurity Research
Gemifloxacin, a synthetic broad-spectrum fluoroquinolone antibacterial agent, serves as an excellent case study for understanding the complexities of pharmaceutical impurity research. scirp.orgekb.egresearchgate.net It is used in the treatment of respiratory tract infections. ekb.egresearchgate.net The synthesis of Gemifloxacin involves multiple steps, creating the potential for the formation of various process-related impurities. google.com Furthermore, Gemifloxacin is susceptible to degradation under various stress conditions, leading to the formation of degradation products. scirp.orgnih.govakjournals.com
The study of Gemifloxacin impurities encompasses their synthesis, isolation, characterization, and the development of analytical methods for their detection and quantification. This research is crucial for ensuring the quality and safety of Gemifloxacin-containing drug products.
Research Findings on Gemifloxacin Impurities
Extensive research has been conducted to identify, characterize, and quantify the impurities associated with Gemifloxacin. These impurities can be broadly categorized as process-related impurities (arising from the synthesis) and degradation products (formed during storage or exposure to stress conditions).
Forced degradation studies are a key component of this research, where the drug substance is subjected to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to predict the likely degradation products. nih.govrsc.org
Several analytical techniques are employed for the analysis of Gemifloxacin and its impurities, with High-Performance Liquid Chromatography (HPLC) being the most common. nih.govakjournals.com Other methods include High-Performance Thin-Layer Chromatography (HPTLC), Capillary Zone Electrophoresis (CZE), and spectrophotometry. scirp.orgrsc.orgnih.gov Mass spectrometry (MS), often coupled with chromatography (LC-MS), is instrumental in the structural elucidation of impurities. nih.goveurjchem.com
Identified Gemifloxacin Impurities
A number of impurities related to Gemifloxacin have been identified and characterized in the scientific literature. The table below summarizes some of these impurities.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Gemifloxacin 4-Oxo Impurity | 7-(3-(Aminomethyl)-4-oxopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | C₁₇H₁₇FN₄O₄ | 360.34 | 284474-31-3 allmpus.com |
| Gemifloxacin Impurity | 7-[3-(Aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | C₁₇H₁₉FN₄O₄ | 362.36 | 213672-25-4 axios-research.comnih.gov |
| Gemifloxacin Despyrrolidinyl Impurity | Not Available | C₁₂H₉FN₂O₃ | 248.21 | 137118-01-5 allmpus.com |
| Gemifloxacin 7-Chloro Impurity | Not Available | C₁₂H₈ClFN₂O₃ | 282.65 | 100361-18-0 allmpus.com |
| Synthetic Impurity | 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Not Available | Not Available | Not Available researchgate.net |
This table is based on available data and may not be exhaustive.
Forced Degradation Studies of Gemifloxacin
Forced degradation studies have revealed that Gemifloxacin is susceptible to degradation under various conditions:
Acidic and Basic Conditions: Degradation is observed under both acidic and basic stress, with more significant degradation occurring under basic conditions. akjournals.com
Oxidative Conditions: The drug shows degradation when exposed to oxidative stress, for instance, with hydrogen peroxide. scirp.orgakjournals.com
Thermal Stress: Gemifloxacin degrades when subjected to heat. akjournals.com
Photolytic Stress: Exposure to light can also lead to the degradation of Gemifloxacin. akjournals.comeurjchem.com
These studies are crucial for identifying potential degradation products that may form during the shelf life of the drug product and for developing stability-indicating analytical methods. nih.govakjournals.com For example, one study identified three major degradation products under acidic stress. akjournals.com Another study investigated the kinetics of photodegradation and identified degradation products using LC-MS/MS. eurjchem.com
The biological safety of Gemifloxacin and its related substances has also been a subject of investigation. One study evaluated the cytotoxic, phototoxic, genotoxic, and photogenotoxic potential of Gemifloxacin mesylate, its main synthetic impurity, and a degradation product. The results indicated that the synthetic impurity and the degradation product were more cytotoxic and phototoxic than the drug itself in a 3T3 cell line. nih.gov Conversely, Gemifloxacin was found to be more genotoxic and photogenotoxic than its related substances in the same study. nih.gov These findings underscore the importance of controlling impurities to ensure the safety of the drug.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[3-(aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9,13,23H,1-2,4-5,7,19H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVDKXMHBRYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(C4)O)CN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Mechanistic Pathways of Gemifloxacin Impurity Formation
Process-Related Impurities in Gemifloxacin (B1671427) Synthesis
The synthesis of Gemifloxacin is a multi-step process that can introduce various impurities. conicet.gov.ar These can be traced back to starting materials, intermediates, side reactions, reagents, and catalysts. ajptr.comconicet.gov.ar
Impurities present in the initial raw materials can persist through the synthetic sequence to contaminate the final active pharmaceutical ingredient (API). ajptr.comsenieer.com The synthesis of Gemifloxacin involves the coupling of a naphthyridine core, such as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, with a pyrrolidine (B122466) side chain, (R,S)-3-(aminomethyl)-4-(methoxyimino)-pyrrolidine. google.comgoogle.com
An impurity in a key starting material can lead to the formation of a corresponding impurity in the final drug molecule. senieer.com For example, if the starting naphthyridine core contains unreacted precursors or related substances, these can generate structurally similar impurities. One identified synthetic impurity is 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-napthyridine-3-carboxylic acid, which is the initial naphthyridine core itself and can persist if the coupling reaction is incomplete. researchgate.net
Intermediates are molecular entities that are formed and subsequently consumed during the synthesis. If a reaction step is incomplete or purification is insufficient, these intermediates can be carried over into the final product. ajptr.com The synthesis of the Gemifloxacin side chain, for instance, starts from materials like acrylonitrile (B1666552) and ethyl glycinate (B8599266) hydrochloride and proceeds through several intermediates. google.com Similarly, patents for Gemifloxacin synthesis describe novel intermediates that, if not fully reacted or removed, could become impurities in the final API. google.com
By-products are formed from reactions that occur concurrently with the main synthesis reaction. In the production of Gemifloxacin, a significant process impurity is a dimeric by-product. google.comgoogle.com This dimeric compound is formed during the crucial coupling reaction between the naphthyridine core and the pyrrolidine side chain, with reported formation levels of approximately 6-12%. google.comgoogle.com Its presence necessitates dedicated purification steps, such as salt formation and recrystallization, to reduce its concentration in the final product to 0.1% or less. google.comgoogle.com
Another notable impurity is the E-isomer of Gemifloxacin. google.comfda.govfda.gov Gemifloxacin's chemical structure includes a methoxyimino group on the pyrrolidine ring, which exists as the Z-isomer. The corresponding E-isomer is considered a process-related impurity. google.comfda.gov
Table 1: Process-Related Impurities in Gemifloxacin Synthesis
| Impurity Name | Type | Source/Pathway |
|---|---|---|
| 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-napthyridine-3-carboxylic acid | Starting Material-Related | Unreacted starting material from the coupling step. researchgate.net |
| Dimeric Impurity (VI) | By-product | Formed as a by-product during the coupling reaction. google.comgoogle.com |
| E-isomer of Gemifloxacin | Isomeric Impurity | Geometric isomer of the active Z-isomer. google.comfda.gov |
Reagents, solvents, and catalysts used in the synthesis process are another potential source of impurities. semanticscholar.org While the chances of these impurities appearing in the final product are generally low with proper manufacturing controls, they cannot be entirely discounted. semanticscholar.org The synthesis of Gemifloxacin utilizes reagents such as triethylamine (B128534) and methanesulfonic acid, which must be effectively removed during purification to prevent their inclusion in the final drug substance. google.com
Degradation Products of Gemifloxacin
Gemifloxacin can degrade when subjected to stress conditions such as hydrolysis, oxidation, and photolysis, leading to the formation of degradation products. akjournals.comnih.gov Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.
Hydrolysis is a common degradation pathway for many pharmaceuticals. ijper.org Forced degradation studies on Gemifloxacin have explored its stability in acidic, basic, and neutral aqueous environments. akjournals.comnih.gov
Acidic Conditions : Under acidic stress (e.g., 0.1 M HCl), Gemifloxacin shows relatively minor degradation, with one study reporting about 2.7% decomposition. akjournals.com This degradation process appears to follow first-order kinetics. scirp.org Three primary degradation products have been observed under acidic conditions. akjournals.com
Basic Conditions : Gemifloxacin is significantly more susceptible to degradation under basic conditions (e.g., 0.01 M NaOH), with studies showing approximately 22% degradation. akjournals.comscielo.br The degradation under alkaline conditions also follows first-order kinetics. scirp.org Some degradation products formed in basic media are unique to this condition, while others are also observed under different stresses. akjournals.com
Neutral Conditions : Studies investigating neutral hydrolysis in water have also been conducted to assess the stability of the drug under ambient pH conditions. nih.govscirp.org
Table 2: Summary of Gemifloxacin Degradation under Stress Conditions
| Stress Condition | Extent of Degradation (%) | Notable Degradation Products |
|---|---|---|
| Acidic (HCl) | ~2.7% | Three major degradation products observed. akjournals.com |
| Basic (NaOH) | ~22% | Unique and shared degradation products formed. akjournals.com |
| Oxidative (H₂O₂) | ~5% | Degradation products separated and characterized. akjournals.comnih.gov |
| Thermal | ~13% | Unique degradation product observed. akjournals.com |
Table 3: Kinetic Data for Hydrolytic Degradation of Gemifloxacin
| Condition | Kinetic Order | Rate Constant (k) | Half-life (t₁/₂) |
|---|---|---|---|
| Acidic | First-order | 0.194 hr⁻¹ | 3.564 hr scirp.org |
| Alkaline | First-order | 0.370 hr⁻¹ | 1.873 hr scirp.org |
Compound Names Mentioned
Oxidative Degradation Mechanisms
Oxidative degradation represents a significant pathway for the formation of gemifloxacin impurities. Forced degradation studies have shown that gemifloxacin is susceptible to oxidation, leading to the generation of several degradation products. akjournals.com
When subjected to oxidative stress, such as exposure to potassium permanganate (B83412) or hydrogen peroxide, approximately 5% of the gemifloxacin can degrade. akjournals.comscirp.org The degradation process under oxidative conditions has been described to follow zero-order kinetics. scirp.org The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) which are responsible for the oxidation of the gemifloxacin molecule. journals.co.zascljs1975.com These radicals can attack various sites on the gemifloxacin structure, leading to a variety of degradation products. While specific structures of all oxidative degradants are not fully elucidated in all studies, it is understood that the core fluoroquinolone ring system is susceptible to oxidative cleavage. A stability-indicating HPLC method successfully separated gemifloxacin from its oxidative degradation products, demonstrating the formation of new chemical entities under these conditions. akjournals.com
Photolytic Degradation Processes
Gemifloxacin has demonstrated significant vulnerability to light, making photolytic degradation a critical consideration in its handling and storage. akjournals.com Studies have shown that exposure to sunlight for even a short duration can lead to substantial degradation, with one study reporting up to 66% degradation of gemifloxacin in tablet form within 15 minutes. akjournals.com This highlights the compound's high photosensitivity.
The process of photolytic degradation involves the absorption of photons, which excites the molecule and can lead to chemical reactions and the breakdown of the organic substrate. journals.co.za The degradation of gemifloxacin via photolysis is influenced by factors such as pH and the initial concentration of the drug. journals.co.za For instance, the degradation rate can be enhanced through photochemical oxidation processes, where the generation of hydroxyl radicals plays a key role. journals.co.za The use of a UV lamp in the presence of a catalyst like titanium dioxide (TiO2) nanoparticles and hydrogen peroxide (H2O2) has been shown to be an effective method for the photocatalytic degradation of gemifloxacin, achieving approximately 95% degradation in under 30 minutes. nih.gov This process follows first-order reaction kinetics. nih.gov
A specific degradation product formed under photolytic stress has been identified, which differs from those formed under other stress conditions like acidic or basic hydrolysis. akjournals.com This underscores the unique chemical pathways initiated by light exposure. The presence of its photodegradates has been monitored using techniques like HPLC and potentiometric ion-selective electrodes. nih.gov
Thermal Degradation Profiles
The thermal stability of gemifloxacin has been investigated under various conditions. While some studies indicate that the drug is relatively stable under dry heat, others show that it can undergo significant degradation at elevated temperatures in solution. scirp.orgzenodo.org
Forced degradation studies involving heating a gemifloxacin solution under reflux at 85°C for one hour resulted in up to 13% degradation. akjournals.com Another study observed no degradation when an aqueous solution was heated at 40°C or 75°C for 6 hours, but degradation was noted when heated at 100°C for 12 hours. scirp.org The co-activation of persulfate with transition metals like Cu²⁺ and Fe²⁺ has been shown to enhance the thermal degradation of gemifloxacin in wastewater, with the removal following a first-order kinetic model. scljs1975.com This process also relies on the generation of hydroxyl radicals. scljs1975.com
Thermal stress can lead to the formation of unique degradation products that are not observed under other conditions. akjournals.com For example, a degradation product appearing at a specific retention time under thermal stress was not produced under acidic, basic, oxidative, or photolytic stress. akjournals.com Thermogravimetric analysis (TGA) of gemifloxacin and its metal complexes has provided detailed profiles of its decomposition at high temperatures, identifying multiple decomposition steps and the loss of various molecular fragments. mdpi.com
Genotoxic Impurities Associated with Gemifloxacin and its Synthesis
Genotoxic impurities are a class of impurities that have the potential to damage DNA and are of significant concern in pharmaceutical products. The manufacturing process of gemifloxacin, like other synthetic drugs, carries the risk of introducing such impurities.
A study evaluating the genotoxic potential of gemifloxacin mesylate, its main synthetic impurity, and a degradation product found that the parent drug itself was more genotoxic and photogenotoxic than its related substances in a comet assay. nih.govunex.es This highlights the importance of controlling not only process-related impurities but also understanding the intrinsic properties of the active pharmaceutical ingredient (API).
Alkylating Agents as Potential Genotoxic Impurities
Alkylating agents are a well-known class of genotoxic compounds that can be present as impurities in drug substances, often arising from the synthetic route. lecturio.com The synthesis of quinolones can involve the use of alkylating agents to introduce various functional groups. nih.govnih.govquimicaorganica.org For instance, the synthesis of certain quinolone analogues involves the introduction of an alkylating group at the nitrogen atom of the quinolinone ring. nih.gov While specific alkylating agents used in the proprietary synthesis of gemifloxacin are not publicly disclosed, the general synthetic strategies for fluoroquinolones suggest their potential use. quimicaorganica.orgresearchgate.net Therefore, a thorough evaluation of the manufacturing process is necessary to identify and control any potential alkylating agent impurities.
Nitrosamine (B1359907) Impurities and Formation Potential
Nitrosamines are classified as probable human carcinogens and their presence in pharmaceuticals is a significant safety concern. europa.eufda.gov These impurities can form when secondary or tertiary amines react with nitrosating agents, such as nitrite (B80452) salts, under acidic conditions. fda.gov The synthesis of gemifloxacin and other fluoroquinolones may involve reagents and conditions that could potentially lead to the formation of nitrosamine impurities. pharmaffiliates.comalentris.org
The risk of nitrosamine formation can arise from various sources, including the carryover of nitrites from one manufacturing step to another or the presence of nitrite impurities in raw materials and solvents. fda.gov Given that the gemifloxacin structure contains amine functional groups, there is a theoretical potential for the formation of nitrosamine drug substance-related impurities (NDSRIs). fda.govnih.gov Regulatory agencies have issued guidance for the control of nitrosamine impurities in human drugs, emphasizing the need for risk assessments of manufacturing processes. europa.eufda.gov
Residual Solvents and Their Control in Gemifloxacin Manufacturing
Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances that are not completely removed by practical manufacturing techniques. europa.eu The control of residual solvents is a critical aspect of Good Manufacturing Practice (GMP) to ensure the safety and quality of the final drug product.
The synthesis of gemifloxacin involves the use of various organic solvents. google.com For example, solvents such as methanol, ethanol, isopropyl alcohol, and dichloromethane (B109758) may be used in different steps of the synthesis and purification process. google.com The final crystallization or precipitation step is crucial for removing the bulk of these solvents, but residual amounts may remain entrapped within the solid particles. google.com
The International Council for Harmonisation (ICH) provides guidelines (Q3C) for the acceptable limits of residual solvents in pharmaceuticals, classifying them based on their toxicity. europa.eu Manufacturers must ensure that the levels of residual solvents in gemifloxacin are below these specified limits. This is typically achieved through validated drying processes and analytical testing, often using gas chromatography. europa.eu In some cases, specialized techniques like ultrasonic irradiation during crystallization may be employed to minimize the inclusion of residual solvents. google.com
Forced Degradation Studies and Impurity Profiling Methodologies for Gemifloxacin
Design and Execution of Forced Degradation Studies for Gemifloxacin (B1671427)
The design of forced degradation studies for Gemifloxacin adheres to guidelines set by the International Council for Harmonisation (ICH), which recommend exposing the drug to various stress conditions to understand its stability profile comprehensively. ijper.org The primary objective is to induce degradation to a level where impurities can be detected and characterized, typically aiming for 5-20% degradation of the parent drug.
Stress Conditions for Accelerated Degradation (Acidic, Basic, Oxidative, Thermal, Photolytic)
To establish a comprehensive stability profile for Gemifloxacin, it is subjected to a battery of stress tests, including hydrolysis, oxidation, heat, and light.
Acidic Degradation: Gemifloxacin's susceptibility to acid hydrolysis is evaluated by exposing it to acidic solutions. Research has shown that treating Gemifloxacin with 1.5 M hydrochloric acid (HCl) in the dark for 15 minutes results in approximately 2.7% degradation. akjournals.com More extensive degradation can be achieved under harsher conditions. Studies confirm that Gemifloxacin is susceptible to hydrolysis under acidic conditions, leading to the formation of specific degradation products. itmedicalteam.pl The rate of degradation is highest in acidic environments. researchgate.net
Basic Degradation: To test stability against base-catalyzed hydrolysis, Gemifloxacin is treated with a basic solution. One study used 1.25 M sodium hydroxide (B78521) (NaOH) for 20 minutes in the dark, which resulted in significant degradation of about 22%. akjournals.com This indicates a higher lability of Gemifloxacin in basic conditions compared to acidic ones. Unique degradation products were observed under basic stress that did not appear under other conditions. akjournals.com
Oxidative Degradation: The potential for oxidative degradation is assessed using oxidizing agents like hydrogen peroxide (H₂O₂). Exposure to 30% H₂O₂ has been shown to cause approximately 5% degradation of Gemifloxacin. akjournals.comrsc.org This stress condition helps to identify potential impurities that could form in the presence of oxygen or peroxide residues.
Thermal Degradation: The effect of heat on the stability of Gemifloxacin is studied in both solid and solution states. Thermal stress studies have resulted in up to 13% degradation, revealing unique impurities not formed under other stress conditions. akjournals.com
Photolytic Degradation: Photostability testing exposes the drug to light to determine its sensitivity. Gemifloxacin has been found to be highly vulnerable to light, with one study reporting up to 66% degradation in just 15 minutes of exposure. akjournals.com This necessitates that the drug be protected from light during storage and handling. eurjchem.com
The following table summarizes the stress conditions applied in forced degradation studies of Gemifloxacin and the extent of degradation observed.
| Stress Condition | Reagent/Method | Observed Degradation | Unique Degradation Products |
| Acidic Hydrolysis | 1.5 M HCl, 15 min | ~2.7% akjournals.com | No akjournals.com |
| Basic Hydrolysis | 1.25 M NaOH, 20 min | ~22% akjournals.com | Yes akjournals.com |
| Oxidation | 30% H₂O₂ | ~5% akjournals.comrsc.org | No akjournals.com |
| Thermal Stress | Heat | ~13% akjournals.com | Yes akjournals.com |
| Photolytic Stress | Light Exposure | ~66% (in 15 min) akjournals.com | Yes akjournals.com |
Methodological Considerations for Degradation Product Generation
The generation of degradation products for analysis requires careful control of the experimental conditions. The concentration of the stressor (acid, base, or oxidizing agent), the temperature, and the duration of exposure are all critical parameters that must be optimized. The goal is to induce detectable degradation without completely consuming the parent drug, which would obscure the degradation pathway. The choice of a stability-indicating analytical method is paramount to successfully separate the parent drug from its various degradation products. jocpr.com
Strategic Approaches to Impurity Profiling
Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance. Regulatory bodies like the ICH require stringent impurity control, making this a critical aspect of pharmaceutical quality control. nih.gov
Comprehensive Impurity Profiling Methodologies
A combination of advanced analytical techniques is employed for a thorough impurity profile of Gemifloxacin.
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying Gemifloxacin and its impurities. arastirmax.com Reversed-phase HPLC (RP-HPLC) methods, often using a C18 column, are developed and validated to be "stability-indicating." akjournals.comnih.gov This means the method can effectively separate the drug from its degradation products. researchgate.net Mobile phases are typically composed of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or citrate (B86180) buffer) and an organic solvent like acetonitrile (B52724) or methanol, with detection commonly performed using a photodiode array (PDA) detector. akjournals.comjocpr.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is exceptionally powerful for the structural characterization of impurities. nih.gov After separation by LC, the mass spectrometer provides molecular weight and fragmentation data, which are crucial for elucidating the chemical structures of the degradation products. nih.govresearchgate.net LC-MS/MS, a tandem mass spectrometry approach, offers even greater specificity and sensitivity for identifying and quantifying impurities, even at trace levels. scispace.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or unknown impurities, NMR spectroscopy is often employed. After isolating a sufficient quantity of the impurity, ¹H and ¹³C NMR analyses provide detailed structural information. nih.govnih.gov
Other Techniques: High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CZE) have also been developed and validated as stability-indicating methods for Gemifloxacin analysis. rsc.orgscirp.orgtandfonline.com
Identification of Primary and Secondary Degradation Products
Through forced degradation studies and the application of the analytical methodologies described above, various degradation products of Gemifloxacin have been identified and characterized. Primary degradation products are formed directly from Gemifloxacin, while secondary products may arise from the further degradation of these primary impurities.
Under acidic stress, three main degradation products have been observed. akjournals.com One of these products also forms under basic and photolytic stress. akjournals.com The other two acid-degradation products are also seen under all other stress conditions except for photolysis. akjournals.com Basic, thermal, and photolytic stress conditions each produce their own unique impurities. akjournals.com The structures of these impurities are determined using techniques like LC-MS/MS and NMR. nih.gov For example, under acidic conditions, hydrolysis of certain functional groups on the Gemifloxacin molecule is a likely degradation pathway. itmedicalteam.pl The identification of these products is vital for understanding the drug's degradation mechanisms and for establishing controls to ensure its quality.
Advanced Analytical Techniques for Isolation, Identification, and Quantification of Gemifloxacin Impurities
Chromatographic Separation Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Gemifloxacin (B1671427) and its impurities, various chromatographic techniques are utilized, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Separation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of impurities in Gemifloxacin. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode.
A typical RP-HPLC method for Gemifloxacin impurity profiling involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The United States Pharmacopeia (USP) monograph for Gemifloxacin Mesylate outlines an HPLC method for the separation of Gemifloxacin and its related organic impurities, including the E-isomer. windows.net This method specifies a C18 column and a gradient elution with a mobile phase composed of acetonitrile, water, and trifluoroacetic acid. windows.net The detection is typically carried out using a UV detector at a wavelength where both Gemifloxacin and its impurities exhibit significant absorbance, often around 270 nm or 272 nm. researchgate.netwindows.net
Method development and validation are crucial to ensure the reliability of HPLC methods for impurity analysis. Validation parameters, as per International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). bezmialemscience.org For instance, a validated RP-HPLC method for Gemifloxacin demonstrated linearity over a concentration range of 5-100 μg/mL with a correlation coefficient of 0.9998. researchgate.net The LOD and LOQ for this method were found to be 0.015 and 0.045 μg/mL, respectively, indicating high sensitivity. researchgate.net
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Purospher STAR C18 (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Methanol:Water (90:10, v/v), pH 2.8 with phosphoric acid researchgate.net |
| Flow Rate | 1.5 mL/min researchgate.net |
| Detection | UV at 270 nm researchgate.net |
| Temperature | Ambient researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysis
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, offers significant advantages over conventional HPLC for impurity analysis. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis times, higher resolution, and improved sensitivity. nih.govjournalagent.com
A validated RP-UPLC method for the determination of Gemifloxacin Mesylate achieved a separation in less than one minute. journalagent.comresearchgate.net This rapid analysis is beneficial for high-throughput screening and in-process control. The method utilized a C18 column and an isocratic mobile phase of acetonitrile and phosphate buffer. journalagent.com The linearity of this UPLC method was established in the range of 0.5-10 µg/mL with a high regression coefficient (r² = 0.9991). journalagent.comresearchgate.net The LOD and LOQ were determined to be 0.066 and 0.2 µg/mL, respectively. researchgate.net
The enhanced resolution of UPLC is particularly advantageous for separating closely eluting impurities that may co-elute in an HPLC system. This leads to more accurate quantification and a better understanding of the impurity profile.
Table 2: Comparison of Typical HPLC and UPLC Method Parameters
| Parameter | HPLC | UPLC |
| Column Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 250 x 4.6 mm | 50-100 x 2.1 mm |
| Flow Rate | 1-2 mL/min | 0.2-0.6 mL/min |
| Analysis Time | 15-30 min | 1-5 min |
| System Pressure | 1000-4000 psi | 6000-15000 psi |
Gas Chromatography (GC) Applications for Volatile Impurities and Residual Solvents
While HPLC and UPLC are ideal for non-volatile organic impurities, Gas Chromatography (GC) is the technique of choice for the analysis of volatile and semi-volatile impurities, particularly residual solvents. pharmatutor.org Residual solvents are organic volatile chemicals used in the synthesis of drug substances or in the preparation of drug products. Their levels are strictly controlled due to their potential toxicity.
The analysis of residual solvents in Gemifloxacin would typically involve headspace GC coupled with a Flame Ionization Detector (FID). mdpi.com In this technique, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC system. The separation is achieved based on the boiling points and polarities of the analytes on a capillary column.
Hyphenating GC with Mass Spectrometry (GC-MS) provides a powerful tool for the identification of unknown volatile impurities. pharmatutor.orgresearchgate.net The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds, enabling their structural elucidation. researchgate.net
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Screening
Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the preliminary screening of impurities in Gemifloxacin. scirp.org These techniques are relatively simple, cost-effective, and can be used to analyze multiple samples simultaneously. nih.gov
In TLC/HPTLC, the separation is performed on a plate coated with a stationary phase, such as silica gel. The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. nih.gov For Gemifloxacin and its impurities, a mobile phase consisting of a mixture of ethyl acetate (B1210297), methanol, and ammonia has been reported. nih.gov
HPTLC offers better resolution and sensitivity compared to conventional TLC due to the use of plates with smaller and more uniform particle sizes. Densitometric analysis can be used for the quantification of separated spots. longdom.org A stability-indicating HPTLC method has been developed for the determination of Gemifloxacin in the presence of its degradation products. scirp.org This method was validated and showed good linearity over a concentration range of 1.5 - 180 ng/band, with LOD and LOQ values of 0.28 and 0.86 ng/band, respectively. scirp.org
Spectroscopic Identification and Characterization Techniques
While chromatographic techniques are excellent for separating impurities, spectroscopic methods are essential for their structural identification and characterization.
Mass Spectrometry (MS) and Hyphenated MS Techniques (LC-MS, ESI-MS/MS, GC-MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the identification of impurities. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers insights into its structure.
Hyphenating MS with a chromatographic separation technique, such as LC or GC, allows for the analysis of individual components of a complex mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for the analysis of pharmaceutical impurities. pharmatutor.org The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are determined.
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like Gemifloxacin and its impurities. japsonline.com Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern can be used to elucidate the structure of an unknown impurity.
For instance, LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) has been used to characterize the degradation products of other fluoroquinolone antibiotics. nih.gov This technique provides high-resolution mass data, enabling the determination of the elemental composition of the impurities. The fragmentation pathways of the drug and its degradation products can be proposed based on the MS/MS data. nih.gov Similarly, GC-MS is used for the identification of volatile impurities and residual solvents, providing both retention time and mass spectral data for confident identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, making it indispensable for identifying unknown impurities in Gemifloxacin samples. veeprho.comspringernature.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. veeprho.com
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of Gemifloxacin impurities, changes in the chemical shifts or splitting patterns compared to the parent molecule can indicate structural modifications, such as the loss or alteration of a functional group.
¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons and their electronic environments. This is particularly useful for identifying impurities where the core naphthyridine or pyrrolidine (B122466) ring structure has been altered.
2D NMR Techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete structure of an impurity. sdsu.eduhuji.ac.ilscribd.com
COSY experiments establish correlations between protons that are coupled to each other, typically over two or three bonds, helping to piece together fragments of the molecule. sdsu.eduscribd.com
HSQC identifies direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduscribd.com
HMBC reveals longer-range correlations between protons and carbons (typically over two to four bonds), which is vital for connecting molecular fragments and assigning quaternary carbons that lack attached protons. sdsu.eduscribd.com
In studies involving forced degradation of Gemifloxacin, ¹H and ¹³C NMR spectroscopy, in conjunction with mass spectrometry, have been successfully used to characterize the resulting degradation products. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structural Moieties in Gemifloxacin
| Structural Moiety | Technique | Expected Chemical Shift (ppm) | Significance in Impurity Identification |
|---|---|---|---|
| Carboxylic Acid Proton (-COOH) | ¹H NMR | ~15.0 | Absence of this peak may suggest decarboxylation or ester formation. |
| Naphthyridine Ring Protons | ¹H NMR | 7.5 - 9.0 | Shifts or changes in multiplicity can indicate substitution or degradation of the core ring. |
| Cyclopropyl Protons | ¹H NMR | 1.0 - 1.5 | Alterations could signify opening or modification of the cyclopropyl ring. |
| Carboxylic Acid Carbon (-COOH) | ¹³C NMR | ~167.0 | Significant upfield shift would occur if the acid is converted to an ester or amide. |
| Keto Carbon (C=O) | ¹³C NMR | ~177.0 | Changes point to reactions involving the ketone group of the naphthyridine ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups present in a molecule. d-nb.info It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a unique "fingerprint" of the molecule.
For the analysis of Gemifloxacin impurities, FTIR is valuable for detecting changes in key functional groups compared to the pure drug substance. researchgate.net For instance:
Carbonyl (C=O) Stretch: The carboxylic acid and ketone groups in Gemifloxacin show strong absorption bands. A shift in the frequency or disappearance of these bands in an impurity's spectrum would indicate a chemical modification at these sites.
N-H and O-H Stretches: The amine and carboxylic acid groups exhibit characteristic stretching vibrations. Alterations in these regions can suggest reactions such as acylation of the amine or esterification of the acid.
C-F Stretch: The presence of the fluorine atom on the quinolone ring gives rise to a strong C-F stretching band, the absence of which would indicate a significant degradation impurity.
While FTIR is a powerful tool for qualitative analysis and functional group identification, its application for quantifying impurities often requires more complex methods and may have lower sensitivity compared to chromatographic techniques. d-nb.info
Table 2: Key FTIR Absorption Bands for Gemifloxacin Functional Groups
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Relevance to Impurity Profiling |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (broad) | Disappearance suggests esterification or salt formation. |
| N-H (Amine) | Stretching | ~3400-3200 | Shift or absence indicates modification of the aminomethyl group. |
| C=O (Ketone) | Stretching | ~1707 | Shift indicates changes to the naphthyridine ring system. |
| C=O (Carboxylic Acid) | Stretching | ~1630 | Frequency is sensitive to dimerization and conjugation. |
| C-F (Aryl Fluoride) | Stretching | ~1270 | Absence points to a defluorination degradation product. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis for both qualitative and quantitative purposes. nih.gov It measures the absorption of UV or visible light by a substance, which is dependent on its electronic structure. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system within the molecule.
Gemifloxacin has a distinct UV spectrum owing to its conjugated naphthyridine ring system, with reported λmax values typically around 272 nm and 343 nm in methanol. scielo.brekb.eg Impurities that retain this core chromophore will likely be detectable by UV spectroscopy. However, impurities with altered chromophoric systems may exhibit a different λmax or a significant change in molar absorptivity.
While direct UV-Vis spectroscopy can be hindered by severe spectral overlap between Gemifloxacin and its impurities, derivative spectrophotometry can be employed to resolve these overlapping signals and allow for simultaneous quantification. Additionally, UV-Vis spectroscopy is commonly used as a detection method coupled with separation techniques like HPLC and Capillary Electrophoresis. nih.govwindows.net
Another application involves the formation of colored ion-pair complexes. Gemifloxacin can react with various acid dyes to form complexes that are extractable into an organic solvent and exhibit a new λmax in the visible region (400-800 nm). nih.goviosrphr.org For example, ion-pair complexes with dyes like bromocresol green and bromophenol blue show absorbance maxima between 408 and 422 nm. nih.gov This approach can enhance selectivity and sensitivity for quantification.
Table 3: UV-Vis Absorption Maxima (λmax) for Gemifloxacin and Related Complexes
| Compound/Complex | Solvent/Medium | Reported λmax (nm) | Reference |
|---|---|---|---|
| Gemifloxacin | Methanol | 272, 343 | scielo.br |
| Gemifloxacin | 0.01 M HCl | 271 | researchgate.net |
| Gemifloxacin-Bromocresol Green Complex | Chloroform | 420 | nih.gov |
| Gemifloxacin-Bromocresol Purple Complex | Chloroform | 408 | nih.gov |
| Gemifloxacin-Bromophenol Blue Complex | Chloroform | 416 | nih.goviosrphr.org |
| Gemifloxacin-Methyl Orange Complex | Chloroform | 422 | nih.gov |
Electrophoretic Separation Methods (e.g., Capillary Electrophoresis)
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer a high-efficiency separation alternative to liquid chromatography for analyzing drug substances and their impurities. researchgate.net CE separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. The separation is based on differences in the charge-to-size ratio of the analytes.
Capillary Zone Electrophoresis (CZE) is a common mode of CE that has been successfully applied to the analysis of Gemifloxacin. tandfonline.com Validated CZE methods have been developed for the simultaneous determination of Gemifloxacin and its main synthetic impurity, demonstrating the technique's capability as a stability-indicating assay. rsc.org These methods are often rapid and consume minimal amounts of solvent, making them an environmentally friendly option.
Key parameters that are optimized for a CZE separation include the composition and pH of the background electrolyte (buffer), the applied voltage, capillary temperature, and detection wavelength. tandfonline.comrsc.org For instance, a validated method for Gemifloxacin and a synthetic impurity utilized a 25 mM borate buffer at pH 10, an applied voltage of 30 kV, and UV detection at 220 nm. rsc.org Furthermore, CE has also been employed for the challenging chiral separation of Gemifloxacin enantiomers using a chiral selector like a crown ether in the run buffer. nih.govnih.gov
Table 4: Example of Validated CZE Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | rsc.org |
| Capillary | Fused-silica (50 µm i.d.) | rsc.org |
| Background Electrolyte | 25 mM borate buffer (pH 10) | rsc.org |
| Applied Voltage | 30 kV | rsc.org |
| Temperature | 30 °C | rsc.org |
| Injection | Hydrodynamic (6 s at 50 mbar) | rsc.org |
| Detection | UV at 220 nm | rsc.org |
Integration of Multi-Analytical Platforms for Comprehensive Impurity Assessment
A single analytical technique is often insufficient for the complete characterization of all potential impurities in a pharmaceutical substance. A comprehensive impurity assessment of Gemifloxacin relies on the integration of multiple, complementary analytical platforms. nih.gov This approach, often involving hyphenated techniques, combines the high resolving power of a separation method with the definitive identification capabilities of a spectroscopic method.
A powerful and common strategy is the coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS), often referred to as LC-MS. This allows for the separation of impurities from the active pharmaceutical ingredient (API) and from each other, followed by immediate mass analysis to determine their molecular weights and fragmentation patterns. This information is critical for proposing empirical formulas and preliminary structures.
For unequivocal structural confirmation of impurities, a combination of LC, MS, and NMR is the gold standard. A robust workflow involves:
Developing a stability-indicating HPLC method to separate all degradation products and impurities. nih.gov
Using LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) to obtain accurate mass and fragmentation data for each separated impurity. nih.gov
Isolating sufficient quantities of the unknown impurities, often using preparative HPLC.
Subjecting the isolated impurities to a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate their exact chemical structures. nih.gov
Structure Elucidation Methodologies for Unknown Gemifloxacin Impurities
Workflow for Unknown Impurity Identification
The identification of unknown impurities in Gemifloxacin (B1671427) follows a systematic and multi-step workflow, designed to move from detection to definitive structural confirmation. This process is crucial for meeting regulatory requirements, such as those set by the International Council for Harmonisation (ICH), which mandate the identification of impurities above certain thresholds (e.g., 0.1%). resolvemass.capharmaguideline.com
A typical workflow begins with the use of high-performance liquid chromatography (HPLC) for the separation of impurities from the active pharmaceutical ingredient (API). pharmaguideline.comnih.gov A photodiode array (PDA) detector is often employed to obtain initial UV spectral data. nih.gov Following separation, the primary tool for preliminary identification is mass spectrometry (MS), which provides vital information on the molecular weight of the unknown compounds. americanpharmaceuticalreview.com
For more complex cases or to gain a higher degree of confidence, a more integrated approach is often necessary. This can involve isolating the impurity of interest using techniques like semi-preparative HPLC. resolvemass.ca The isolated impurity then undergoes a battery of spectroscopic analyses for complete characterization. This comprehensive workflow ensures an unambiguous identification of the unknown impurity. resolvemass.ca
A generalized workflow can be summarized in the following table:
| Step | Technique(s) | Purpose |
| 1. Detection & Separation | HPLC with UV/PDA detection | To separate impurities from the API and each other. |
| 2. Preliminary Identification | LC-MS/MS | To determine the molecular weight and initial fragmentation pattern. |
| 3. Isolation | Semi-Preparative HPLC | To obtain a pure sample of the impurity for further analysis. |
| 4. Structural Elucidation | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) | To determine the elemental composition and detailed molecular structure. |
| 5. Confirmation | Comparison with synthesized reference standard (if necessary) | To definitively confirm the proposed structure. |
Application of Advanced NMR Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structure determination of pharmaceutical impurities. conicet.gov.ar While initial identification may come from mass spectrometry, NMR provides the detailed atomic-level information necessary to piece together the complete molecular architecture, including constitution and configuration. univie.ac.at
For Gemifloxacin impurities, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.govconicet.gov.ar
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
¹³C NMR: Reveals the number and types of carbon atoms.
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing which protons are adjacent to each other in the molecular structure. conicet.gov.ar
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H). conicet.gov.ar
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule. conicet.gov.ar
The data from these experiments are meticulously analyzed to build a complete picture of the impurity's structure. pageplace.de In a study on Gemifloxacin degradation products, both ¹H and ¹³C NMR were used to characterize the separated impurities. nih.gov
Role of High-Resolution Mass Spectrometry in Elucidating Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern impurity identification, offering exceptional mass accuracy and resolving power. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with sub-ppm accuracy. hpst.cz This precision is critical for determining the elemental composition of an unknown Gemifloxacin impurity. resolvemass.caamericanpharmaceuticalreview.com
By obtaining an exact mass, analysts can use specialized software to generate a list of possible elemental formulas that fit the measured mass. hpst.cz This significantly narrows down the potential structures. When combined with isotopic pattern analysis, the confidence in the assigned elemental formula increases substantially. americanpharmaceuticalreview.com For instance, the presence and number of certain elements like chlorine or bromine can often be deduced from their characteristic isotopic distributions.
Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide not only high-resolution MS data but also MS/MS data. hpst.czthermofisher.com In an MS/MS experiment, the impurity ion is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. This fragmentation data provides clues about the different structural components of the molecule, acting as a roadmap for elucidation. americanpharmaceuticalreview.comresearchgate.net
| HRMS Technique | Information Gained |
| Full Scan HRMS | Provides the accurate mass of the molecular ion, enabling elemental composition determination. |
| Isotopic Pattern Analysis | Helps confirm the elemental composition, especially for molecules containing elements with distinct isotopes (e.g., Cl, Br). |
| HR-MS/MS | Generates fragmentation patterns with high mass accuracy, revealing the structure of different parts of the molecule. |
Spectroscopic Data Interpretation and Database Matching
Once spectroscopic data (NMR, MS, IR) has been acquired, the next step is interpretation and, where possible, comparison with existing knowledge. This phase combines analytical expertise with powerful computational tools.
The process often starts with matching the obtained spectra against spectral databases. europeanpharmaceuticalreview.com There are commercial and proprietary databases that contain vast collections of spectra for known compounds. researchgate.net For example, a UV spectrum obtained from an HPLC-DAD analysis of a gatifloxacin (B573) (a related fluoroquinolone) impurity was used in conjunction with a digitized impurity database to identify known impurities. researchgate.net Similarly, Raman spectroscopy data can be compared against databases to authenticate a product or identify major components. europeanpharmaceuticalreview.com
If a direct match is not found, which is common for novel impurities, analysts will interpret the spectra from first principles. The fragmentation patterns from HR-MS/MS provide clues to the core structure and the nature of any modifications compared to the parent drug, Gemifloxacin. americanpharmaceuticalreview.com NMR data is then used to connect these structural fragments and determine their precise arrangement and stereochemistry. conicet.gov.ar
Software tools can assist in this process by predicting fragmentation patterns or NMR chemical shifts for proposed structures, which can then be compared with the experimental data.
De Novo Structure Elucidation Strategies
When an impurity is entirely novel and cannot be identified through database matching, a de novo (from the beginning) structure elucidation strategy is required. This is a challenging process that relies on the comprehensive and synergistic interpretation of all available analytical data. chemrxiv.org
The foundation of de novo elucidation is the elemental composition determined by HRMS. americanpharmaceuticalreview.com The next step involves a detailed analysis of 2D NMR data, particularly HMBC, to build the carbon skeleton of the molecule piece by piece. conicet.gov.ar COSY data helps to establish spin systems (chains of coupled protons), and HSQC links protons to their attached carbons. conicet.gov.ar
In recent years, computational approaches have started to play a more significant role in de novo elucidation. chemrxiv.orgnih.gov Advanced algorithms and machine learning models are being developed to generate potential chemical structures directly from MS/MS data. nih.gov These tools can help to propose candidate structures that can then be verified or refuted using the acquired NMR data. While still an emerging field, these in-silico methods hold the promise of accelerating the identification of completely unknown impurities. chemrxiv.org The final step in a de novo elucidation process is often the chemical synthesis of the proposed structure to confirm its identity by comparing its spectroscopic data with that of the isolated impurity. americanpharmaceuticalreview.com
Regulatory Science and Compliance for Gemifloxacin Impurities
International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, M7, Q11)
The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are widely adopted by regulatory authorities globally. For Gemifloxacin (B1671427), several of these guidelines are of particular importance in managing impurities.
Thresholds for Reporting, Identification, and Qualification of Impurities
ICH Q3A(R2) and Q3B(R2) establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively. premier-research.comich.org These thresholds are not fixed but are dependent on the maximum daily dose (MDD) of the drug. ich.org The fundamental principle is that as the level of an impurity increases, the need for its characterization and safety assessment becomes more critical. premier-research.com
Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. ich.orgich.org For impurities below this level, formal reporting is generally not required.
Identification Threshold: If an impurity exceeds this level, efforts must be made to determine its chemical structure. ich.orgich.org
Qualification Threshold: When an impurity surpasses this threshold, it must be qualified. ich.orgich.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. kobia.kr
The specific thresholds are detailed in the ICH Q3A and Q3B guidelines and are crucial for setting acceptance criteria for Gemifloxacin impurities. ich.orgich.org For example, for a new drug substance with an MDD of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower). ich.org
| Threshold Type | Description | General Value (for MDD ≤ 2 g/day ) |
| Reporting | Level above which an impurity must be documented. ich.orgich.org | 0.05% |
| Identification | Level above which the structure of an impurity must be determined. ich.orgich.org | 0.10% |
| Qualification | Level above which the impurity's safety must be evaluated. ich.orgich.org | 0.15% |
Specific Considerations for Genotoxic Impurities (ICH M7)
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. toxhub-consulting.comgmp-compliance.org This is particularly relevant for Gemifloxacin, as some impurities could potentially be genotoxic. The guideline emphasizes a risk-based approach to identify, categorize, qualify, and control these impurities. ich.orgfreyrsolutions.com
The process involves:
Hazard Assessment: Identifying potential genotoxic impurities based on their chemical structure and knowledge of the manufacturing process. freyrsolutions.com This can involve computational toxicology assessments and a review of existing literature. ich.org
Risk Characterization: Evaluating the potential risk to patients based on the impurity's genotoxic potential and expected exposure levels. freyrsolutions.com
Control Strategies: Implementing controls to limit the presence of genotoxic impurities to acceptable levels. freyrsolutions.com This might involve modifying the synthesis process or implementing specific purification steps. jpionline.org
For impurities that are confirmed to be mutagenic, the concept of a Threshold of Toxicological Concern (TTC) is often applied. The TTC represents an acceptable intake for a given mutagenic impurity that is considered to pose a negligible carcinogenic risk. premier-research.com
| Class | Description | Control Strategy |
| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limits. americanpharmaceuticalreview.com |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC. americanpharmaceuticalreview.com |
| Class 3 | Alerting structure, unrelated to the API, with no mutagenicity data. | Control at or below the TTC or conduct a bacterial mutagenicity assay. americanpharmaceuticalreview.com |
| Class 4 | Alerting structure, related to the API, which is non-mutagenic. | Treat as a non-mutagenic impurity. americanpharmaceuticalreview.com |
| Class 5 | No alerting structure. | Treat as a non-mutagenic impurity. americanpharmaceuticalreview.com |
Control of Residual Solvents (ICH Q3C)
The ICH Q3C guideline deals with the control of residual solvents in pharmaceutical products. tga.gov.auich.orgich.org Solvents are used in the synthesis of drug substances like Gemifloxacin and are not always completely removed by manufacturing processes. tga.gov.auich.orgich.org Since residual solvents provide no therapeutic benefit, their levels should be reduced as much as possible. tga.gov.au
ICH Q3C classifies residual solvents into three classes based on their toxicity:
Class 1 Solvents: These are solvents that should be avoided due to their unacceptable toxicity or environmental impact. tga.gov.auich.orgich.org Their use should be restricted unless strongly justified. tga.gov.auich.orgich.org
Class 2 Solvents: These solvents have less severe toxicity and their levels should be limited. tga.gov.auich.org The guideline provides Permitted Daily Exposure (PDE) values for these solvents.
Class 3 Solvents: These solvents have a low toxic potential and are considered less of a risk to human health. tga.gov.auich.org They have high PDE values.
Manufacturers of Gemifloxacin must ensure that any solvents used during the manufacturing process are controlled within the limits specified in the ICH Q3C guideline. tga.gov.auich.orgich.org
Pharmacopoeial Standards (e.g., USP, EP) Relevant to Gemifloxacin Impurities
While a specific monograph for Gemifloxacin was not found in the initial search of publicly available USP and EP information, pharmacopoeias play a critical role in setting standards for drug quality. When a monograph for Gemifloxacin is established, it will likely include tests for related substances (impurities). These tests will specify the analytical procedure to be used and the acceptance criteria for known and unknown impurities. For instance, the United States Pharmacopeia (USP) provides reference standards for Gemifloxacin Related Compound B. sigmaaldrich.com Other suppliers also offer reference standards for various Gemifloxacin related compounds, which are useful for impurity profiling. drjcrbio.compharmaffiliates.com
The general chapters of the pharmacopoeias also provide guidance on impurity control. For example, the USP has general chapters that align with the principles of the ICH guidelines for controlling impurities. uspnf.com
Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management. nih.govnih.goveuropa.eu In the context of Gemifloxacin impurities, applying QbD principles means proactively designing the manufacturing process to minimize the formation of impurities and ensure their consistent control. brjac.com.br
The key elements of a QbD approach to impurity control include:
Quality Target Product Profile (QTPP): Defining the desired quality attributes of the final Gemifloxacin product, including the acceptable levels of impurities. nih.govresearchgate.net
Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Gemifloxacin, the levels of specific impurities would be considered CQAs. nih.govresearchgate.net
Critical Process Parameters (CPPs): Identifying the process parameters that have an impact on the CQAs. For example, reaction temperature, pressure, or the quality of starting materials could be CPPs that affect the impurity profile of Gemifloxacin. researchgate.net
Design Space: Establishing a multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.net Operating within the design space will result in a product that meets the defined QTPP.
Control Strategy: Developing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov This includes monitoring CPPs and CQAs.
By implementing a QbD approach, manufacturers can gain a deeper understanding of how process variables affect the formation of Gemifloxacin impurities, leading to a more robust and reliable manufacturing process. nih.govinventi.in
Strategies for Impurity Control and Mitigation in Gemifloxacin Pharmaceutical Development
Process Optimization for Impurity Reduction in Synthesis
The synthesis of gemifloxacin (B1671427) is a complex multi-step process where the potential for impurity formation is significant. google.comgoogle.com Process optimization is therefore a cornerstone of impurity control, focusing on both the starting materials and the reaction conditions.
The quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity of the raw materials and reagents used in its synthesis. pharma-dept.gov.in For gemifloxacin, this necessitates a thorough evaluation and selection of suppliers who can consistently provide materials of a high grade with a well-defined impurity profile. Key starting materials (KSMs) and intermediates are scrutinized for the presence of any potential impurities that could be carried through the synthetic process or could participate in side reactions leading to the formation of new impurities. For instance, in the synthesis of the key intermediate 4-aminomethyl-3-Z-methoxyiminopyrrolidine methanesulfonate (B1217627) (AMPM), the purity of the starting materials is crucial to minimize by-products. acs.org
A critical aspect of raw material selection is understanding the potential for the formation of genotoxic or other harmful impurities. Regulatory bodies have stringent requirements for the control of such impurities, making their avoidance at the source a primary objective. researchgate.net
Table 1: Key Considerations for Raw Material and Reagent Selection
| Parameter | Importance in Impurity Control |
|---|---|
| Purity Profile | Minimizes the introduction of initial impurities that can be carried through or react to form new impurities. |
| Supplier Qualification | Ensures consistent quality and a reliable supply chain, reducing batch-to-batch variability. |
| Potential for Side Reactions | Understanding the reactivity of impurities in raw materials helps in predicting and preventing the formation of process-related impurities. |
| Control of Genotoxic Impurities | Avoids the introduction of potentially harmful substances that are difficult and costly to remove at later stages. |
The conditions under which a chemical reaction is performed can have a profound impact on the impurity profile of the resulting product. For gemifloxacin synthesis, optimization of reaction parameters is a critical step in minimizing the formation of impurities. mdpi.com This includes a detailed investigation of:
Temperature: Controlling the reaction temperature is crucial, as higher temperatures can often lead to an increase in the rate of side reactions and degradation, resulting in a higher level of impurities. mdpi.com
pH: The pH of the reaction mixture can influence the stability of both the reactants and the product, as well as the selectivity of the reaction. For example, in the synthesis of gemifloxacin, pH control is important to prevent the degradation of the fluoroquinolone core. jocpr.com
Reaction Time: Prolonging the reaction time unnecessarily can lead to the formation of degradation products. mdpi.com
Catalyst Selection: The choice of catalyst can significantly affect the chemo- and regioselectivity of a reaction, thereby influencing the formation of specific impurities. acs.org
Isolation and purification procedures are equally important in achieving the desired purity of gemifloxacin. Techniques such as crystallization, chromatography, and extraction are optimized to effectively remove process-related impurities and unreacted starting materials. google.comneopharmlabs.com For example, a process for preparing acid salts of gemifloxacin was developed to simplify the purification process and increase the yield by avoiding a recrystallization step that was previously necessary to remove a specific impurity. google.com
Table 2: Impact of Reaction Parameter Optimization on Impurity Profile
| Parameter | Effect of Non-Optimal Conditions | Optimization Strategy |
|---|---|---|
| Temperature | Increased formation of by-products and degradation products. | Determine the optimal temperature range that maximizes yield and minimizes impurity formation. mdpi.com |
| pH | Degradation of the API or intermediates, leading to a complex impurity profile. | Maintain the pH within a narrow, predetermined range throughout the reaction. jocpr.com |
| Reaction Time | Formation of late-eluting degradation products. | Define the optimal reaction time to ensure complete conversion while minimizing degradation. mdpi.com |
| Solvent/Reagent Ratio | Incomplete reaction or formation of by-products due to incorrect stoichiometry. | Precisely control the molar ratios of reactants and the volume of solvents. bezmialemscience.org |
Development and Validation of Stability-Indicating Analytical Methods
To effectively control impurities, it is essential to have analytical methods that can accurately and reliably detect and quantify them. Stability-indicating analytical methods are crucial as they can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability. jocpr.comscirp.orgscirp.orgresearchgate.net
A key requirement for a stability-indicating method is its specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. wiley.comnih.govnih.gov For gemifloxacin, this means the analytical method must be able to resolve the gemifloxacin peak from any potential impurities, including process-related impurities and degradation products formed under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). nih.govrsc.orgrsc.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolving power. neopharmlabs.comscispace.comjddtonline.infoakjournals.com The selectivity of an HPLC method can be optimized by adjusting various parameters, including the column type, mobile phase composition, pH, and detector wavelength. bezmialemscience.orgscispace.com For instance, a validated RP-HPLC method for gemifloxacin utilized a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer to achieve good separation. scispace.com
Once a stability-indicating method is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. wiley.comscispace.comjddtonline.infoscielo.br The validation process involves the evaluation of several key parameters:
Accuracy: The closeness of the test results obtained by the method to the true value. For gemifloxacin impurity analysis, accuracy is often determined by recovery studies, where a known amount of the impurity is spiked into a sample and the recovery is calculated. nih.govscispace.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at different levels (repeatability, intermediate precision). nih.govscispace.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For gemifloxacin impurities, linearity is established by analyzing a series of solutions with different concentrations of the impurity. nih.govscispace.comscielo.br
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.orgscispace.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.orgscispace.com The LOQ is a critical parameter for the quantification of impurities that are present at very low levels.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. scielo.broup.com
Table 3: Typical Validation Parameters for a Stability-Indicating HPLC Method for this compound Analysis
| Parameter | Typical Acceptance Criteria (as per ICH) | Example Finding for Gemifloxacin Analysis |
|---|---|---|
| Accuracy | Recovery of 80-120% for impurities. | Recoveries for gemifloxacin impurities were in the range of 96.99-102.10%. nih.gov |
| Precision (RSD) | ≤ 15% for impurities at the quantification limit. | Interday precision for gemifloxacin analysis showed an RSD of less than 6%. wiley.com |
| Linearity (r²) | ≥ 0.99 | A correlation coefficient (r²) of 0.995 was achieved for gemifloxacin over a concentration range of 50-150 µg/ml. scispace.com |
| LOD | Signal-to-noise ratio of 3:1 | LOD for a this compound was found to be 10 ng/mL. akjournals.com |
| LOQ | Signal-to-noise ratio of 10:1 | LOQ for a this compound was found to be 30 ng/mL. akjournals.com |
| Robustness | No significant change in results with small variations in method parameters. | The method for gemifloxacin analysis was found to be robust when tested for variations in flow rate and mobile phase composition. oup.com |
Role of Reference Standards in Impurity Quantification and Identification
Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of substances. axios-research.com In the context of this compound control, reference standards for known impurities are indispensable tools. lgcstandards.comresearchgate.net
These standards are used to:
Confirm the identity of an impurity by comparing its retention time in a chromatogram to that of the reference standard.
Quantify the amount of an impurity present in a sample by comparing the peak area of the impurity to the peak area of a known concentration of the reference standard.
The establishment of a comprehensive library of impurity reference standards is a critical activity in pharmaceutical development. These standards must be thoroughly characterized to confirm their structure and purity. lgcstandards.com This often involves the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov The availability of well-characterized reference standards is essential for the accurate reporting of impurity levels and for ensuring that they are controlled within the limits set by regulatory authorities. axios-research.com
Risk Assessment and Management of Potential Impurities
The control of impurities is a critical aspect of pharmaceutical development to ensure the quality and safety of the final drug product. researchgate.net For Gemifloxacin, a broad-spectrum fluoroquinolone antibiotic, a systematic approach to risk assessment and management is essential to identify, evaluate, and control potential impurities, including those that may be genotoxic. researchgate.netpharmaffiliates.com This process is guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH). ijpras.com
A comprehensive risk assessment begins with identifying all potential and actual impurities. researchgate.net These can originate from various sources, including starting materials, intermediates, and by-products from the synthetic route, as well as degradation products formed during production and storage. researchgate.net Forced degradation studies, where Gemifloxacin is exposed to stress conditions like acid, base, heat, light, and oxidation, are crucial for identifying likely degradation products. researchgate.netnih.gov For Gemifloxacin, studies have identified degradation under alkaline and photolytic conditions. researchgate.netnih.gov
Once potential impurities are identified, their risk to patient safety is evaluated. A key concern is the potential for genotoxicity—the ability of a chemical to damage genetic material. tapi.com The evaluation process for potential genotoxic impurities (PGIs) often involves:
(Q)SAR Analysis : Computational (in silico) tools are used to assess the Structure-Activity Relationship (SAR) of an impurity. triphasepharmasolutions.comwaters.com These tools compare the impurity's chemical structure to databases of known mutagens to identify "structural alerts" that suggest a potential for genotoxicity. triphasepharmasolutions.comresearchgate.net
Toxicological Data Review : A thorough literature search is conducted for any existing toxicity data on the identified impurity.
Ames Test : If an impurity is flagged by (Q)SAR analysis or lacks data, a bacterial reverse mutation assay (Ames test) is typically performed to determine its mutagenic potential. waters.com
For impurities confirmed to be mutagenic, strict control limits are established based on the concept of the Threshold of Toxicological Concern (TTC). The TTC represents a level of exposure that is associated with a negligible lifetime cancer risk, generally accepted as 1.5 µg per day for long-term treatment. ijpras.comnih.gov
Management strategies are then implemented to control the identified risks. These strategies are multifaceted and based on a deep understanding of the manufacturing process. tapi.comresearchgate.net Key approaches include:
Process Optimization : Modifying the synthetic route or reaction conditions to prevent the formation of a specific impurity or to reduce its level in the final active pharmaceutical ingredient (API). researchgate.net
Purge Factor Assessment : Evaluating the capability of the downstream manufacturing process (including purification steps like crystallization and washing) to remove specific impurities. triphasepharmasolutions.comwaters.com A calculated "purge factor" can demonstrate that an impurity introduced early in the synthesis will be effectively removed to a level below the acceptable limit in the final drug substance. triphasepharmasolutions.com
Analytical Controls : Developing and validating sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to routinely test for the presence of critical impurities in starting materials, intermediates, or the final API. nih.govneopharmlabs.com
This risk-based approach ensures that control strategies are focused on the impurities that pose the greatest potential risk, ensuring the safety and quality of Gemifloxacin.
Table 1: Potential Gemifloxacin-Related Impurities and Their Origin
| Compound Name | CAS Number | Potential Origin | Type |
|---|---|---|---|
| Gemifloxacin E-Isomer | 210353-54-1 | Synthesis-related | Isomeric Impurity |
| N-acetyl gemifloxacin | Not Available | Metabolite / Degradation | Degradation Product |
| Carbamyl glucuronide of gemifloxacin | Not Available | Metabolite / Degradation | Degradation Product |
| Gemifloxacin Related Compound A | Not Available | Synthesis / Degradation | Process/Degradation |
| Gemifloxacin Related Compound B | Not Available | Synthesis / Degradation | Process/Degradation |
This table is illustrative and based on known metabolites and potential isomeric and degradation pathways. Specific process-related impurities are proprietary to the manufacturer.
Table 2: Framework for Impurity Risk Assessment
| Step | Action | Description | Tools & Methods |
|---|---|---|---|
| 1. Identification | Identify all potential impurities. | Review synthesis route, starting materials, and conduct forced degradation studies. | Process chemistry review, literature search, stress testing (hydrolysis, oxidation, photolysis). researchgate.net |
| 2. Hazard Evaluation | Assess the toxicological risk, focusing on genotoxicity. | Determine if an impurity has mutagenic potential. | (Q)SAR analysis, Ames test, review of toxicological databases. waters.com |
| 3. Risk Analysis | Quantify the risk based on potential exposure. | Compare the potential daily intake of the impurity with the acceptable limit (e.g., TTC). | Calculation of impurity concentration, establishment of acceptable intake (AI) limits. ijpras.com |
Application of Process Analytical Technology (PAT) for Real-time Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling pharmaceutical manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov Endorsed by regulatory bodies like the FDA, PAT aims to build quality into the product by design (Quality by Design, QbD) through enhanced process understanding and control. fda.govlongdom.org For Gemifloxacin production, PAT offers a powerful tool for the real-time monitoring and mitigation of impurities.
Instead of relying solely on end-product testing, a PAT framework integrates advanced analytical tools directly into the manufacturing process. nih.gov This allows for continuous monitoring of Critical Process Parameters (CPPs) and their effect on Critical Quality Attributes (CQAs), such as impurity levels. longdom.org By understanding the process in real-time, manufacturers can make immediate adjustments to prevent deviations and ensure the final product meets all quality specifications. nih.gov
A variety of analytical techniques can be employed as PAT tools for impurity monitoring:
Spectroscopy : Techniques like Near-Infrared (NIR), Raman, and UV-Vis spectroscopy are particularly valuable. americanpharmaceuticalreview.com They can be used with fiber-optic probes to monitor reactant consumption, intermediate formation, and product crystallization in real-time without interrupting the process. americanpharmaceuticalreview.com
Chromatography : While often used for offline analysis, fast HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) systems can be integrated online or at-line to provide rapid separation and quantification of the API and its impurities during the process.
Spectrofluorimetry : Fluoroquinolones, including Gemifloxacin, are inherently fluorescent. This property can be exploited by using fiber-optic-coupled spectrofluorometers for continuous flow monitoring. nih.govresearchgate.net Research has demonstrated the successful application of this technique for the sensitive, real-time measurement of fluoroquinolones like ciprofloxacin, ofloxacin, and moxifloxacin, with detection limits in the ng/mL range. nih.govresearchgate.net This approach is directly applicable to monitoring Gemifloxacin concentration and potentially detecting fluorescent impurities during synthesis or purification steps. nih.gov
The implementation of PAT for impurity monitoring provides several key benefits. It facilitates a deeper process understanding, identifying the specific conditions that may lead to impurity formation. nih.gov This knowledge enables the development of robust control strategies to minimize impurities, enhance process efficiency, and reduce batch failures. longdom.org Ultimately, PAT can support Real-Time Release Testing (RTRT), where the decision to release a product is based on in-process data rather than extensive end-product testing, significantly shortening production timelines. nih.govamericanpharmaceuticalreview.com
Table 3: PAT Tools for Real-time Monitoring in Fluoroquinolone/Gemifloxacin Production
| PAT Tool | Principle | Application for Impurity Monitoring | Potential Benefits |
|---|---|---|---|
| Spectrofluorimetry | Measures fluorescence emission after excitation at a specific wavelength. | Continuous monitoring of Gemifloxacin concentration in reaction vessels or flow streams; potential to detect fluorescent impurities. nih.govresearchgate.net | High sensitivity, real-time data, suitable for monitoring active secretion during renal excretion studies. nih.govresearchgate.netnih.gov |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, sensitive to molecular vibrations. | Monitoring of solvent composition, reactant and product concentrations during reaction and crystallization. americanpharmaceuticalreview.com | Non-destructive, rapid analysis, can be used with fiber-optic probes for in-situ measurements. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a chemical fingerprint. | In-situ monitoring of reaction kinetics, polymorphic form during crystallization, and impurity formation. | High chemical specificity, insensitive to water, suitable for aqueous and solid-state monitoring. |
| Online HPLC/UHPLC | Chromatographic separation of components in a mixture. | At-line or online quantification of Gemifloxacin and separation/quantification of known impurities at various process stages. | High specificity and resolution for complex mixtures, direct measurement of individual impurities. nih.gov |
Future Directions and Challenges in Gemifloxacin Impurity Research
Emerging Analytical Technologies for Trace Impurity Analysis
The accurate detection and quantification of trace-level impurities are paramount for ensuring the quality and safety of gemifloxacin (B1671427). While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain valuable, the future lies in more advanced and sensitive techniques. apacsci.combiomedres.us
High-Resolution Mass Spectrometry (HRMS): HRMS is becoming an indispensable tool for impurity profiling. apacsci.com Its ability to provide precise mass measurements facilitates the identification and structural elucidation of unknown impurities, even at very low concentrations. ijsra.net This is particularly crucial for detecting and characterizing novel degradation products or process-related impurities that may not have been previously identified.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. veeprho.com The use of smaller particle sizes in UHPLC columns allows for more efficient separation of complex mixtures, enabling the detection of closely related impurities that might co-elute in standard HPLC methods. ijsra.net
Hyphenated Techniques: The coupling of separation techniques with powerful detection methods, known as hyphenated techniques, is a key area of advancement. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful and versatile technique for both qualitative and quantitative analysis of a wide range of impurities. biomedres.usveeprho.com
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is particularly useful for the analysis of volatile and semi-volatile impurities. biomedres.usnih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This combination allows for the direct structural elucidation of impurities without the need for isolation, which can be a time-consuming and labor-intensive process. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is emerging as a "green" alternative to traditional liquid chromatography. ijsra.netveeprho.com By using supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents. ijsra.net This technique is particularly effective for the separation of chiral impurities.
Advanced Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy continue to be vital for the definitive structural characterization of isolated impurities. nih.govpharmtech.com
Interactive Table: Emerging Analytical Technologies
| Technology | Principle | Application in Gemifloxacin Impurity Analysis |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of molecules. | Identification and structural elucidation of unknown trace-level impurities. ijsra.net |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes smaller column particles and higher pressures for improved separation efficiency. | Faster and more sensitive detection of impurities, including closely related compounds. veeprho.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. | Comprehensive qualitative and quantitative impurity profiling. biomedres.us |
Computational Chemistry and In Silico Predictions for Impurity Formation
A significant shift in impurity research involves the use of computational tools to predict the formation of impurities before they are even synthesized or detected. This proactive approach, often part of a Quality-by-Design (QbD) framework, can save considerable time and resources in the drug development and manufacturing process. nih.gov
In Silico Prediction of Degradation Pathways: Software programs can now predict the likely degradation products of a drug substance under various stress conditions (e.g., heat, humidity, light, and pH). nih.gov These predictions are based on the chemical structure of the drug and known reaction mechanisms. For gemifloxacin, this can help anticipate potential degradants that may form during storage or manufacturing.
Structure-Activity Relationship (SAR) and Toxicity Prediction: Computational models can be used to predict the potential toxicity of impurities based on their chemical structures. frontiersin.org This is particularly important for genotoxic impurities, which can be harmful even at very low levels. frontiersin.orgamericanpharmaceuticalreview.com By identifying potentially toxic impurities early on, appropriate control strategies can be implemented.
Prediction of Impurity Purge: Computational tools can also be used to predict how well impurities will be removed or "purged" during the manufacturing process. acs.org This information is critical for designing efficient purification steps and ensuring that the final active pharmaceutical ingredient (API) meets the required purity specifications. acs.org
The use of in silico tools does not eliminate the need for experimental verification, but it provides a powerful means of focusing analytical efforts and anticipating potential issues. nih.govtandfonline.com
Green Chemistry Principles in Impurity Mitigation
The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. instituteofsustainabilitystudies.compharmaceutical-journal.com This approach focuses on designing processes that minimize waste, use less hazardous substances, and are more energy-efficient. ispe.org
Key Green Chemistry Principles in Impurity Control:
Waste Prevention: It is better to prevent the formation of impurities than to treat or remove them later. acs.org This can be achieved by optimizing reaction conditions and using more selective chemistries.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing the formation of by-products. ispe.orgacs.org
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. instituteofsustainabilitystudies.comispe.org For example, using water or supercritical CO2 as solvents can significantly reduce the environmental footprint of a process. instituteofsustainabilitystudies.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled. ispe.org
By applying these principles to the synthesis of gemifloxacin, it may be possible to reduce the formation of process-related impurities, leading to a cleaner and more sustainable manufacturing process. researchgate.net
Challenges in Identification and Qualification of Ultra-Trace Level Impurities
One of the most significant challenges in modern pharmaceutical analysis is the identification and qualification of impurities at ultra-trace levels (i.e., sub-microgram quantities). pharmtech.com This is particularly relevant for potentially genotoxic impurities (PGIs), which have very low permissible daily exposure limits. americanpharmaceuticalreview.comnih.gov
Analytical Sensitivity: Developing analytical methods with sufficient sensitivity to detect and quantify impurities at the parts-per-million (ppm) level or lower can be extremely challenging. americanpharmaceuticalreview.com This often requires highly specialized instrumentation and meticulous method development.
Matrix Effects: The presence of the drug substance and other excipients in a sample can interfere with the detection of trace-level impurities. sepscience.com Overcoming these matrix effects is a critical aspect of method development.
Isolation and Characterization: Isolating a sufficient amount of an ultra-trace impurity for full structural characterization can be a formidable task. unr.edu.ar This often requires sophisticated preparative chromatography techniques and highly sensitive spectroscopic methods like NMR and MS. unr.edu.ar
Qualification Thresholds: The qualification of impurities involves demonstrating their safety at the observed levels. For impurities present at very low concentrations, the established qualification thresholds may be difficult to meet, leading to regulatory challenges. pharmtech.com The inconsistency between qualification thresholds for drug substances and drug products, especially for low-dose drugs, presents an additional layer of complexity. nih.gov
Harmonization of Global Regulatory Standards for Impurity Control
The globalization of the pharmaceutical industry has highlighted the need for harmonized regulatory standards for impurity control. who.int While significant progress has been made through organizations like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), differences in regional regulations can still pose challenges for manufacturers. numberanalytics.comfda.gov
Key Harmonization Efforts:
ICH Guidelines: The ICH has developed a series of guidelines (Q3A, Q3B, Q3C, M7) that provide a framework for the control of impurities in new drug substances and products. jpionline.org These guidelines have been widely adopted by regulatory agencies around the world. numberanalytics.com
Pharmacopoeial Harmonization: Efforts are underway to harmonize the standards of major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP). who.intgmpinsiders.com This includes aligning test methods and acceptance criteria for impurities.
Challenges to Harmonization:
Regional Differences: Despite harmonization efforts, some regional differences in regulatory expectations and interpretations may still exist. numberanalytics.com
Evolving Science and Technology: As new analytical technologies and toxicological assessment methods become available, regulatory guidelines need to be updated, which can be a lengthy process. fda.gov
Complex Supply Chains: The global nature of pharmaceutical manufacturing, with materials sourced from multiple countries, further underscores the importance of harmonized standards to ensure consistent quality across the entire supply chain.
Future progress in the harmonization of global regulatory standards will be crucial for ensuring the consistent quality and safety of medicines like gemifloxacin worldwide. numberanalytics.com
Q & A
Basic Research Questions
Q. What standard analytical methods are recommended for identifying and quantifying Gemifloxacin impurities?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/PDA detection is the primary method for impurity profiling. Key parameters include a C18 column (e.g., 250 mm × 4.6 mm, 5 µm), mobile phase composition (e.g., phosphate buffer and acetonitrile), and detection wavelengths between 240–290 nm . Retention time alignment with reference standards (e.g., impurity A–E in moxifloxacin) aids peak identification . For quantification, prepare calibration curves using impurity reference standards and validate linearity (R² ≥ 0.995) across the expected concentration range .
Q. How are impurity limits justified in regulatory submissions for Gemifloxacin?
- Methodological Answer : Impurity limits are based on ICH Q3A/B guidelines and batch analysis data. For clinical-phase submissions (Phase I–III), preliminary limits for genotoxic or toxic impurities must align with thresholds supported by animal safety data (e.g., ≤ 30% of the Threshold of Toxicological Concern, TTC) . Stability studies on 3–6 production-scale batches are required to establish impurity carryover levels and justify specifications .
Q. What documentation is essential for impurity characterization in drug substance submissions?
- Methodological Answer : Include (i) structural identity (via NMR, HRMS), (ii) analytical procedures (HPLC/LC-MS conditions), (iii) batch-specific impurity profiles, and (iv) toxicological risk assessments for impurities >0.1% of the API . Cross-reference supporting data in Drug Master Files (DMFs) for APIs and intermediates .
Advanced Research Questions
Q. How can co-eluting impurities in Gemifloxacin analysis be resolved using HPLC method optimization?
- Methodological Answer : Adjust mobile phase pH (e.g., 3.0–3.5 with orthophosphoric acid) and organic modifier gradient (e.g., acetonitrile from 10% to 50% over 20 minutes) to improve peak separation . For persistent co-elution, switch to a UPLC system with sub-2 µm particles or a different column chemistry (e.g., phenyl-hexyl) . Validate resolution (Rs > 2.0) and specificity via forced degradation studies (acid/base/oxidative stress) .
Q. What strategies address contradictions in impurity quantification across multiple analytical batches?
- Methodological Answer : Investigate (i) column aging effects (re-equilibrate or replace columns), (ii) solvent degradation (use fresh mobile phase), and (iii) sample preparation variability (standardize sonication/time). Apply statistical tools (e.g., ANOVA) to assess inter-batch variability and recalibrate using a common reference standard . For trace impurities (<0.1%), use LC-MS/MS to minimize matrix interference .
Q. How are unknown impurities structurally elucidated in Gemifloxacin using advanced techniques?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula determination (e.g., Q-TOF-MS with <5 ppm mass accuracy) and nuclear magnetic resonance (NMR) for functional group analysis . For non-volatile impurities, employ LC-MS/MS fragmentation patterns to infer structural motifs (e.g., loss of –COOH or –F groups in fluoroquinolones) . Compare spectral data with synthetic intermediates to trace impurity origins .
Q. What validated approaches are used for genotoxic impurity (GTI) analysis in Gemifloxacin?
- Methodological Answer : Screen GTIs using Ames test data or in silico tools (e.g., DEREK Nexus). Quantify GTIs via LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ppm. Validate method specificity against structurally similar impurities and accuracy (recovery 90–110%) using spiked placebo samples . For GTIs exceeding TTC, implement in-process controls (e.g., at intermediate synthesis stages) .
Q. How do stability studies inform impurity control strategies in long-term storage?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) to predict impurity growth. Monitor degradation products (e.g., hydrolysis byproducts) and correlate with storage conditions. Use Arrhenius modeling to extrapolate shelf-life limits and adjust packaging (e.g., desiccants) to mitigate moisture-sensitive impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
